molecular formula C22H26O11 B1150486 Heraclenol 3'-O-beta-D-glucopyranoside CAS No. 32207-10-6

Heraclenol 3'-O-beta-D-glucopyranoside

Cat. No.: B1150486
CAS No.: 32207-10-6
M. Wt: 466.4 g/mol
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Description

Heraclenol 3’-O-beta-D-glucopyranoside is a natural compound belonging to the class of coumarins. It is primarily found in the herbs of Heracleum repula Franch.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heraclenol 3’-O-beta-D-glucopyranoside typically involves the glycosylation of heraclenol with beta-D-glucopyranose. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of Heraclenol 3’-O-beta-D-glucopyranoside is generally carried out through extraction from natural sources, such as the herbs of Heracleum repula Franch. The extraction process involves solvent extraction followed by purification techniques like chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Heraclenol 3’-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in polar solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Heraclenol 3’-O-beta-D-glucopyranoside has diverse applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry and for studying glycosylation reactions.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics

Mechanism of Action

The mechanism of action of Heraclenol 3’-O-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit the activity of arginase I and II, which are enzymes involved in the urea cycle .

Comparison with Similar Compounds

Heraclenol 3’-O-beta-D-glucopyranoside can be compared with other similar compounds, such as:

    Heraclenol 3’-O-beta-D-apiofuranosyl-(1→6)-beta-D-glucopyranoside: Another glycosylated derivative of heraclenol with similar biological activities.

    Piceatannol-3’-O-beta-D-glucopyranoside: A stilbene glycoside known for its potent inhibitory effects on arginase enzymes.

Uniqueness: Heraclenol 3’-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which imparts distinct chemical and biological properties compared to other glycosylated derivatives .

Properties

IUPAC Name

9-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O11/c1-22(2,33-21-17(28)16(27)15(26)12(8-23)31-21)13(24)9-30-20-18-11(5-6-29-18)7-10-3-4-14(25)32-19(10)20/h3-7,12-13,15-17,21,23-24,26-28H,8-9H2,1-2H3/t12-,13-,15-,16+,17-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKAMOZNCWECGP-DOKKCILGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heraclenol 3'-O-beta-D-glucopyranoside
Reactant of Route 2
Heraclenol 3'-O-beta-D-glucopyranoside
Reactant of Route 3
Heraclenol 3'-O-beta-D-glucopyranoside
Reactant of Route 4
Heraclenol 3'-O-beta-D-glucopyranoside
Reactant of Route 5
Heraclenol 3'-O-beta-D-glucopyranoside
Reactant of Route 6
Heraclenol 3'-O-beta-D-glucopyranoside

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